

tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate CAS number and properties.

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Compound of Interest

Compound Name:	tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate
Cat. No.:	B1318223

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Technical Guide: tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate**, a chiral building block with significant potential in medicinal chemistry and materials science. This document covers its chemical and physical properties, a detailed synthesis protocol, and its applications in research and development.

Core Properties and Identification

While a specific CAS number for the enantiomerically pure (1R,2R) isomer is not widely indexed, the properties of closely related isomers are well-documented. The trans-configuration of the amino and carbamate groups on the cyclopentane ring is a key feature of the target molecule. For reference, the CAS numbers for related isomers are provided below.

Property	Value	Isomer Specification
CAS Number	445479-01-6	(1S,2R)-cis-isomer [1] [2]
645400-44-8	(1S,3S)-trans-isomer [3] [4]	
Molecular Formula	C ₁₀ H ₂₀ N ₂ O ₂	All isomers [1] [3]
Molecular Weight	200.28 g/mol	All isomers [1] [3]
Appearance	Off-white solid	General for aminocyclopentyl carbamates
Melting Point	105 - 109 °C	General for tert-Butyl carbamate derivatives [5]
Solubility	Soluble in methylene chloride, chloroform, and alcohols. Slightly soluble in petroleum ether and water.	General for tert-Butyl carbamate derivatives [6]

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure **tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate** can be achieved through a practical route involving the synthesis of the racemic trans-isomer followed by chiral resolution.

Part 1: Synthesis of Racemic trans-tert-Butyl-2-aminocyclopentylcarbamate

This procedure involves the opening of a tosyl-activated cyclopentene aziridine.

Materials:

- Tosyl-activated cyclopentene aziridine
- Sodium azide (NaN₃)
- tert-Butanol

- Appropriate solvents (e.g., DMF)
- Reducing agent (e.g., H₂, Pd/C)

Methodology:

- Azide Opening: The tosyl-activated cyclopentene aziridine is reacted with sodium azide in a suitable solvent such as dimethylformamide (DMF). This reaction proceeds via an S_n2 mechanism, leading to the formation of a trans-azido tosylamide intermediate.
- Reduction of the Azide: The azido group is then reduced to a primary amine. A common method is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.
- Boc Protection: The resulting diamine can then be selectively protected with a tert-butoxycarbonyl (Boc) group. This is typically achieved using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Due to steric hindrance, the less hindered amine is preferentially protected.
- Purification: The resulting racemic mixture of trans-tert-Butyl-2-aminocyclopentylcarbamate is purified using column chromatography.

Part 2: Optical Resolution of Enantiomers

The separation of the (1R,2R) and (1S,2S) enantiomers is achieved using a chiral resolving agent.

Materials:

- Racemic trans-tert-Butyl-2-aminocyclopentylcarbamate
- Chiral resolving agent (e.g., (1S)-(+)-10-camphorsulfonic acid)
- Suitable solvents for crystallization (e.g., methanol, ethyl acetate)
- Base (e.g., NaOH)

Methodology:

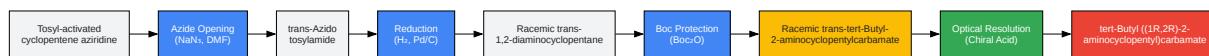
- **Diastereomeric Salt Formation:** The racemic mixture is dissolved in a suitable solvent, and a solution of the chiral resolving agent (e.g., (1S)-(+)-10-camphorsulfonic acid) in the same solvent is added. The mixture is heated to ensure complete dissolution and then allowed to cool slowly.
- **Fractional Crystallization:** One of the diastereomeric salts will preferentially crystallize out of the solution. The crystals are collected by filtration.
- **Liberation of the Free Amine:** The purified diastereomeric salt is then treated with a base, such as sodium hydroxide, to neutralize the acidic resolving agent and liberate the enantiomerically pure free amine.
- **Extraction and Isolation:** The desired enantiomer is extracted from the aqueous solution using an organic solvent. The solvent is then removed under reduced pressure to yield the enantiomerically pure **tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate**.

Applications in Research and Drug Development

The chiral nature of **tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate** makes it a valuable building block in several areas of chemical research and drug development.

- **Chiral Ligands:** The diamine functionality, once deprotected, can serve as a scaffold for the synthesis of chiral ligands. These ligands are crucial in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.
- **Peptide Nucleic Acids (PNAs):** This compound can be used as a modified backbone unit for peptide nucleic acids. PNAs are synthetic analogs of DNA and RNA and have applications in diagnostics and genetic research. The cyclopentane ring introduces conformational rigidity to the PNA backbone, which can influence its binding properties and biological activity.

Experimental Workflow Diagram



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